molecular formula C19H18N2O3 B14151058 1,2-Bis(4-methoxyphenyl)-5-oxopyrrolidine-2-carbonitrile CAS No. 4872-97-3

1,2-Bis(4-methoxyphenyl)-5-oxopyrrolidine-2-carbonitrile

Cat. No.: B14151058
CAS No.: 4872-97-3
M. Wt: 322.4 g/mol
InChI Key: CJSCCTSFRCHEDN-UHFFFAOYSA-N
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Description

1,2-Bis(4-methoxyphenyl)-5-oxopyrrolidine-2-carbonitrile is an organic compound characterized by its unique structure, which includes two methoxyphenyl groups, a pyrrolidine ring, and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Bis(4-methoxyphenyl)-5-oxopyrrolidine-2-carbonitrile typically involves the reaction of 4-methoxybenzaldehyde with a suitable nitrile compound under specific conditions. One common method includes the use of a base catalyst to facilitate the formation of the pyrrolidine ring. The reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

1,2-Bis(4-methoxyphenyl)-5-oxopyrrolidine-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

1,2-Bis(4-methoxyphenyl)-5-oxopyrrolidine-2-carbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,2-Bis(4-methoxyphenyl)-5-oxopyrrolidine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Bis(4-methoxyphenyl)ethyne
  • 1,2-Bis(4-methoxyphenyl)ethane-1,2-dione
  • 1,2-Bis(4-methoxyphenyl)disulfane

Uniqueness

1,2-Bis(4-methoxyphenyl)-5-oxopyrrolidine-2-carbonitrile is unique due to its specific combination of functional groups and structural features. This uniqueness imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.

Properties

CAS No.

4872-97-3

Molecular Formula

C19H18N2O3

Molecular Weight

322.4 g/mol

IUPAC Name

1,2-bis(4-methoxyphenyl)-5-oxopyrrolidine-2-carbonitrile

InChI

InChI=1S/C19H18N2O3/c1-23-16-7-3-14(4-8-16)19(13-20)12-11-18(22)21(19)15-5-9-17(24-2)10-6-15/h3-10H,11-12H2,1-2H3

InChI Key

CJSCCTSFRCHEDN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2(CCC(=O)N2C3=CC=C(C=C3)OC)C#N

Origin of Product

United States

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